molecular formula C8H16ClN B1485060 3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride CAS No. 2098160-37-1

3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride

Cat. No. B1485060
CAS RN: 2098160-37-1
M. Wt: 161.67 g/mol
InChI Key: OSMISTGAYMQZML-VEELZWTKSA-N
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Description

Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) . Piperidine and its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been widely reviewed .


Molecular Structure Analysis

The molecular structure of piperidine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The molecular formula of “3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride” is C8H16ClN .


Chemical Reactions Analysis

Piperidine acts as a strong base for the deprotonation of carbonyl compounds, thereby playing a crucial role in organic synthesis . Due to its nucleophilic nature, it is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .


Physical And Chemical Properties Analysis

The molecular weight of “3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride” is 161.67 g/mol .

Scientific Research Applications

Eperisone Hydrochloride in Muscle Relaxation and Pain Management

Eperisone hydrochloride has been evaluated for its efficacy in patients with acute low back pain and spasticity of spinal muscles. In a randomized, double-blind study, eperisone demonstrated comparable analgesic and muscle relaxant efficacy to thiocolchicoside, indicating its potential as a valuable alternative for the treatment of low back pain and associated conditions. Eperisone-treated patients showed clinically evident muscle relaxation, as evidenced by a progressive reduction in "hand-to-floor" distance and an increase in articular excursion (Lasegue's manoeuvre), with minimal side effects reported, highlighting its safety and efficacy in muscle relaxation and pain management (Cabitza & Randelli, 2008).

Pharmacokinetics of Eperisone Hydrochloride

The pharmacokinetic profile of eperisone hydrochloride was thoroughly investigated in a study involving healthy volunteers. Eperisone was found to be rapidly absorbed following oral administration, with a fast onset of relaxant activity and a rapid elimination from the body, indicating no potential risk for drug accumulation even with repeated dosing. This pharmacokinetic characteristic supports eperisone's tolerability and justifies its use in patients requiring muscle relaxants for varying durations, from a few days to several months, without significant risk of accumulation or serious side effects (Melilli et al., 2011).

Safety and Hazards

The safety data sheet indicates the possibility of hazardous reactions .

Future Directions

Piperidine and its derivatives have shown potential in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-[(E)-prop-1-enyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-4-8-5-3-6-9-7-8;/h2,4,8-9H,3,5-7H2,1H3;1H/b4-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMISTGAYMQZML-VEELZWTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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